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Compound of Interest

Compound Name: Rhodamine 6G hydrazide

Cat. No.: B15140140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Rhodamine 6G hydrazide is a non-fluorescent derivative of the highly fluorescent dye

Rhodamine 6G. This transformation is achieved through the conversion of the carboxyl group

of Rhodamine 6G into a hydrazide, which leads to the formation of a spirolactam structure. This

structural change effectively quenches the fluorescence of the rhodamine core. The

spirolactam ring can be selectively opened in the presence of specific analytes, such as metal

ions (e.g., Cu²⁺, Pb²⁺) or under certain pH conditions, restoring the highly fluorescent open-ring

form. This "off-on" fluorescence switching mechanism makes Rhodamine 6G hydrazide a

valuable tool in the development of highly sensitive and selective fluorescent probes for various

analytical and biomedical applications. This guide provides an in-depth overview of its chemical

structure, synthesis, and characterization.

Chemical Structure and Properties
Rhodamine 6G hydrazide's core structure consists of a xanthene ring system, characteristic

of rhodamine dyes, connected to a phenyl ring which is further substituted with a hydrazide

group. The key structural feature is the spirolactam ring formed between the hydrazide nitrogen

and the xanthene core. This spirolactam structure is non-conjugated and thus, non-fluorescent.

Table 1: Physicochemical Properties of Rhodamine 6G Hydrazide
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Property Value

Molecular Formula C₂₆H₂₈N₄O₂

Molecular Weight 428.53 g/mol

Appearance Off-white to pink solid

CAS Number 932013-08-6

Synthesis of Rhodamine 6G Hydrazide
The synthesis of Rhodamine 6G hydrazide is a straightforward one-step process involving the

reaction of Rhodamine 6G with hydrazine hydrate.

Experimental Protocol: Synthesis of Rhodamine 6G
Hydrazide
Materials:

Rhodamine 6G

Hydrazine hydrate (80% solution)

Methanol

Distilled water

Round-bottom flask

Reflux condenser

Heating mantle

Rotary evaporator

Filtration apparatus

Vacuum oven
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Procedure:

Dissolve Rhodamine 6G in methanol in a round-bottom flask.

Add hydrazine hydrate dropwise to the solution while stirring.

Heat the mixture to reflux and maintain for approximately 4 hours. The reaction progress can

be monitored by the color change of the solution from intense pink to almost colorless.[1][2]

After the reaction is complete, cool the flask to room temperature.

Remove the methanol using a rotary evaporator.

Wash the resulting crude product with distilled water to remove excess hydrazine hydrate

and other water-soluble impurities.

Collect the solid product by filtration.

Dry the purified pinkish-white solid under vacuum.

Figure 1: Synthesis of Rhodamine 6G Hydrazide.

Characterization
The successful synthesis and purity of Rhodamine 6G hydrazide are confirmed through

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the formation of the spirolactam ring and the

overall structure of the molecule.

Table 2: ¹H NMR Spectral Data of Rhodamine 6G Hydrazide (in DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

1.22 t 6H -CH₂CH₃

1.87 s 6H Ar-CH₃

3.16 q 4H -CH₂CH₃

3.59 s 2H -NH₂

6.10 - 6.35 m 4H Xanthene-H

7.01 - 7.92 m 4H Phenyl-H

Note: The appearance of a singlet at approximately 3.59 ppm, integrating to two protons, is

indicative of the primary amine protons of the hydrazide group and confirms the successful

synthesis.[2]

Table 3: ¹³C NMR Spectral Data of Rhodamine 6G Hydrazide (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

14.13 -CH₂CH₃

17.06 Ar-CH₃

37.42 -CH₂CH₃

64.97 Spiro Carbon

95.85 - 152.35 Aromatic Carbons

165.24 C=O

Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of Rhodamine 6G hydrazide.

High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the

elemental composition.
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Table 4: Mass Spectrometry Data for Rhodamine 6G Hydrazide

Ion Calculated m/z Observed m/z

[M+H]⁺ 429.2285 429.2287

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 5: Key IR Absorption Peaks for Rhodamine 6G Hydrazide

Wavenumber (cm⁻¹) Assignment

3427 N-H stretching (hydrazide)

3012 Ar-H stretching

1600-1400 C=C stretching (aromatic)

~1680 C=O stretching (amide)

UV-Visible and Fluorescence Spectroscopy
Rhodamine 6G hydrazide in its spirolactam form is colorless and non-fluorescent. Upon

interaction with a target analyte, the spirolactam ring opens, leading to the formation of the

colored and highly fluorescent open-ring form, which has spectroscopic properties similar to

Rhodamine 6G.

Table 6: Optical Properties of Rhodamine 6G Hydrazide and its Open-Ring Form
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Species
Solvent/Condit
ion

λ_abs (nm) λ_em (nm)
Quantum Yield
(Φ)

Rhodamine 6G

Hydrazide ("Off"

state)

Acetonitrile/Wate

r

No significant

absorption in

visible range

No significant

emission
~0

Open-ring form

("On" state with

Cu²⁺)

Acetonitrile/Wate

r
~525 ~550

High

(approaches that

of Rhodamine

6G, ~0.95)

Mechanism of "Off-On" Fluorescence Sensing
The fluorescence sensing mechanism of Rhodamine 6G hydrazide is based on the reversible

opening and closing of the spirolactam ring. In the absence of the target analyte, the compound

exists in the stable, non-fluorescent spirolactam form. Upon binding of the analyte (e.g., a

metal ion) to the hydrazide moiety, the spirolactam ring is opened, leading to the formation of

the planar, conjugated, and highly fluorescent xanthene structure.

Figure 2: "Off-On" fluorescence sensing mechanism.

Experimental Workflow for Characterization
A typical workflow for the characterization of synthesized Rhodamine 6G hydrazide is outlined

below.
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Synthesis

Purification & Isolation

Structural Characterization Optical Characterization

Synthesize Rhodamine 6G Hydrazide

Purify by washing and filtration

Dry under vacuum

¹H and ¹³C NMR Mass Spectrometry (MS) Infrared (IR) Spectroscopy UV-Vis Spectroscopy Fluorescence Spectroscopy

Click to download full resolution via product page

Figure 3: Experimental workflow for characterization.

Conclusion
Rhodamine 6G hydrazide is a versatile and readily synthesized compound with significant

potential in the development of "off-on" fluorescent probes. Its characterization is

straightforward using standard spectroscopic techniques. The well-understood mechanism of

its fluorescence activation upon analyte binding makes it an attractive platform for the design of

sensors for a wide range of applications in chemical biology, environmental monitoring, and

medical diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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